Maltosaccharide

Descripción

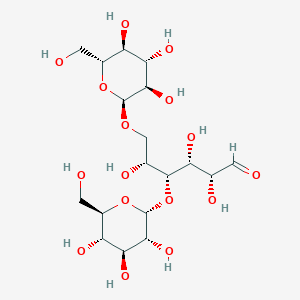

Maltosaccharides are oligosaccharides composed of α-1,4-linked glucose units, primarily involved in bacterial carbohydrate metabolism. In Streptococcus pneumoniae, maltosaccharides (e.g., maltose, maltotriose, maltotetraose) are critical substrates regulated by the mal operons, which encode uptake and metabolic enzymes . The transcriptional repressor MalR, a member of the LacI-GalR family, tightly regulates these operons by binding to operator sequences with varying affinities (malMP > malXCD), enabling differential repression and induction by maltosaccharides . Maltosaccharides also serve as substrates for glycogen synthesis in eukaryotes, where glycogenin binds maltosaccharides to initiate glycogen biogenesis via conformational plasticity .

Propiedades

Fórmula molecular |

C18H32O16 |

|---|---|

Peso molecular |

504.4 g/mol |

Nombre IUPAC |

(2R,3R,4R,5R)-2,3,5-trihydroxy-4,6-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |

InChI |

InChI=1S/C18H32O16/c19-1-5(22)9(24)16(34-18-15(30)13(28)11(26)8(3-21)33-18)6(23)4-31-17-14(29)12(27)10(25)7(2-20)32-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15+,16+,17-,18+/m0/s1 |

Clave InChI |

FOMCONPAMXXLBX-MQHGYYCBSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1 Structural and Functional Comparison

- Key Structural Distinctions :

2.2 Metabolic Pathway Regulation

Bacterial Systems :

- S. pneumoniae: this compound uptake (malXCD) and metabolism (malMP) are uncoupled, with MalR showing higher repression of malMP . Induction pathways vary for maltose, maltotriose, and maltotetraose .

- Escherichia coli: Despite structural similarity, the maltose regulon in E. coli is evolutionarily distinct, relying on the activator MalT rather than MalR .

- Lactococcus lactis: Utilizes LacI-GalR family repressors akin to MalR but with divergent operator binding specificities .

- Enzymatic Processing: Rhizopus glucoamylase hydrolyzes maltosaccharides with turnover rates (e.g., maltose: 4.6 s⁻¹; maltotriose: 23–33 s⁻¹) lower than α-D-glucosyl fluoride (53.7 s⁻¹), suggesting substrate binding inefficiency post-cleavage . Bacillus halodurans α-amylase preferentially cleaves maltosaccharides ≥DP7, yielding 30% DP6 and 20% DP7 from starch .

Key Research Findings

- Genetic Regulation: MalR’s differential operator binding (malMP > malXCD) in S. pneumoniae allows graded repression, optimizing energy use during this compound induction . The mal regulon in S. coli, highlighting convergent evolution .

Enzyme-Substrate Specificity :

- Technological Utility: this compound-derived internal standards improve MS-based quantitation of structurally distinct oligosaccharides (e.g., fructosaccharides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.